4-MMA-NBOMe (hydrochloride)
Description
Contextualization within New Psychoactive Substances (NPS) Research
The emergence of NBOMes falls within the broader phenomenon of New Psychoactive Substances (NPS). NPS are compounds designed to mimic the effects of established illicit drugs, often with minor structural modifications to circumvent existing drug laws. mdpi.comuni-saarland.de Phenethylamines are one of the largest and most frequently reported groups of NPS monitored in Europe. mdpi.comuni-saarland.de
NBOMes, including both phenethylamine- and amphetamine-derived variants, are a significant focus of NPS research. tandfonline.comuni-saarland.de Initially synthesized for research purposes to map serotonin (B10506) receptor distribution in the brain, they later appeared on the designer drug market. nih.govmdpi.comnih.gov The first online distribution of NBOMe compounds as designer drugs was reported in 2010. nih.gov The continuous emergence of new derivatives necessitates ongoing analytical and toxicological studies to enable their identification in forensic casework and to understand their metabolic pathways. tandfonline.comuni-saarland.de
Structural Classification of 4-MMA-NBOMe (hydrochloride) as an Amphetamine/Phenethylamine (B48288) Hybrid
4-MMA-NBOMe (hydrochloride) is structurally classified as an amphetamine/phenethylamine hybrid. glpbio.comcaymanchem.combertin-bioreagent.commedchemexpress.com This classification arises from its unique molecular structure, which combines features of both parent classes. The core of the molecule is an amphetamine backbone, specifically a derivative of 4-methylmethamphetamine (4-MMA). nih.govresearchgate.net This core is modified by the addition of an N-(2-methoxybenzyl) group, also known as an N-ortho-methoxybenzyl group, to the amine. nih.govresearchgate.net This N-benzyl substitution is the defining characteristic of the NBOMe series. nih.govresearchgate.net
The fragmentation patterns observed in mass spectrometry analysis allow for the distinct identification of the amphetamine part of the molecule and the characteristic NBOMe part. uni-saarland.de In the case of 4-MMA-NBOMe, this hybrid structure differentiates it from the more widely studied NBOMes derived from 2C-X phenethylamines, which lack the α-methyl group characteristic of amphetamines. researchgate.net
Table 1: Chemical Properties of 4-MMA-NBOMe (hydrochloride)
| Property | Value |
|---|---|
| Formal Name | N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride |
| Synonym | N-(ortho-methoxybenzyl)-4-Methylmethamphetamine |
| CAS Number | 2703178-01-0 |
| Molecular Formula | C₁₉H₂₅NO • HCl |
| Molecular Weight | 319.9 g/mol |
| Purity | ≥98% |
Data sourced from references glpbio.comcaymanchem.comnih.govmedchemexpress.com
Historical and Emergent Trends of Amphetamine/Phenethylamine-Derived NBOMes in Research
The development of NBOMe compounds originated from research seeking to enhance the affinity of phenethylamines for the 5-HT₂ₐ serotonin receptor. nih.gov Early research found that adding an N-benzyl group, particularly one with an ortho-methoxy substitution, significantly increased this binding affinity. nih.gov Consequently, the first NBOMes to appear as NPS were derivatives of the 2C-X family of phenethylamines, such as 25I-NBOMe and 25B-NBOMe. nih.govnih.gov
A significant shift in this trend was observed in 2014, when German customs authorities made a seizure that included a new class of NBOMes. researchgate.net In contrast to the previously known 2C-derived compounds, these new substances, which included 4-MMA-NBOMe, were built upon an amphetamine backbone. nih.govresearchgate.net This seizure marked the first detection of N-(ortho-methoxybenzyl)amines with an amphetamine partial structure in Germany, and at the time, no analytical data for these specific compounds had been published. nih.gov Subsequent research has focused on the analytical characterization and metabolic fate of these amphetamine-derived NBOMes, including 3,4-DMA-NBOMe, 4-EA-NBOMe, and 4-MMA-NBOMe, to aid in their toxicological detection. uni-saarland.de
Table 2: Compound Names Mentioned in this Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| 4-MMA-NBOMe | N-(ortho-methoxybenzyl)-4-methylmethamphetamine |
| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |
| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine (B1666335) |
| 2C-X | Generic term for 2,5-dimethoxy-4-substituted phenethylamines |
| 25B-NBOMe | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 3,4-DMA-NBOMe | N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine |
| 4-EA-NBOMe | N-(ortho-methoxybenzyl)-4-ethylamphetamine |
| 4-MMA | 4-Methylmethamphetamine |
| Mescaline | 3,4,5-Trimethoxyphenethylamine |
Properties
Molecular Formula |
C19H25NO · HCl |
|---|---|
Molecular Weight |
319.9 |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4;/h5-12,16H,13-14H2,1-4H3;1H |
InChI Key |
MERLWMSKVHYCCR-UHFFFAOYSA-N |
SMILES |
CC(N(C)CC1=C(OC)C=CC=C1)CC2=CC=C(C)C=C2.Cl |
Synonyms |
N-(ortho-methoxybenzyl)-4-Methylmethamphetamine |
Origin of Product |
United States |
Synthesis and Chemical Characterization of 4 Mma Nbome Hydrochloride for Research Applications
General Synthetic Strategies for N-(2-methoxybenzyl)phenethylamine Derivatives
The synthesis of N-(2-methoxybenzyl)phenethylamine derivatives, including 4-MMA-NBOMe, is commonly achieved through reductive amination. This widely utilized method involves the reaction of a primary or secondary amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. acs.org
A typical synthetic route involves the condensation of a substituted phenethylamine (B48288) with 2-methoxybenzaldehyde. The resulting imine is subsequently reduced using a reducing agent such as sodium borohydride (B1222165) to yield the N-(2-methoxybenzyl)phenethylamine derivative. researchgate.net The reaction is versatile and can be adapted for the synthesis of a wide array of analogs by varying the substituents on both the phenethylamine and benzaldehyde (B42025) precursors. For the synthesis of 4-MMA-NBOMe, this would involve the reaction of 4-methylmethamphetamine with 2-methoxybenzaldehyde.
Alternative strategies may include the direct alkylation of a primary amine; however, this method can be complicated by overalkylation. orgsyn.org Therefore, reductive amination is often the preferred method due to its efficiency and higher selectivity, which can often be performed as a one-pot reaction. rsc.org
Spectroscopic and Chromatographic Methods for Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, structure, and purity of synthesized 4-MMA-NBOMe (hydrochloride). This typically involves a combination of spectroscopic and chromatographic techniques. While specific data for 4-MMA-NBOMe is not widely published, data from the closely related analog 4-Methylamphetamine-NBOMe (4-MA-NBOMe) provides valuable insights into the expected analytical profile. swgdrug.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the unambiguous structural elucidation of N-(2-methoxybenzyl)phenethylamine derivatives. The chemical shifts, coupling constants, and signal integrations in the NMR spectrum provide detailed information about the molecular structure.
For compounds in this class, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenethylamine and benzyl (B1604629) moieties, the methoxy (B1213986) group protons, and the aliphatic protons of the ethylamine (B1201723) backbone and N-methyl group. The aromatic region can be particularly useful for distinguishing between positional isomers of the methoxybenzyl group. researchgate.net
A representative ¹H NMR spectrum of the closely related 4-MA-NBOMe hydrochloride in DMSO-d₆ shows distinct peaks that can be assigned to the different protons in the molecule, confirming its structure. swgdrug.org
Table 1: Representative ¹H NMR Data for a 4-substituted N-(2-methoxybenzyl)phenethylamine Analog (4-MA-NBOMe HCl in DMSO-d₆) swgdrug.org
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.2 | br s | 2H | NH₂⁺ |
| 7.55 | d | 1H | Ar-H |
| 7.43 | t | 1H | Ar-H |
| 7.15-7.00 | m | 5H | Ar-H |
| 4.20 | s | 2H | N-CH₂-Ar |
| 3.83 | s | 3H | O-CH₃ |
| 3.35-3.25 | m | 2H | Ar-CH₂-CH |
| 2.65 | s | 1H | CH-NH₂⁺ |
| 2.28 | s | 3H | Ar-CH₃ |
| 1.18 | d | 3H | CH-CH₃ |
Note: Data is for 4-MA-NBOMe HCl, a close structural analog of 4-MMA-NBOMe HCl.
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 4-MMA-NBOMe hydrochloride is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy ether group. Analysis of the FTIR spectrum can provide rapid confirmation of the presence of key functional moieties within the synthesized compound.
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 4-MMA-NBOMe, the molecular formula is C₁₉H₂₅NO, with a corresponding molecular weight of 283.41 g/mol for the free base and 319.9 g/mol for the hydrochloride salt. caymanchem.com
Electron ionization (EI) mass spectrometry of related NBOMe compounds typically shows fragmentation patterns that are characteristic of the N-(2-methoxybenzyl)phenethylamine structure. Common fragments include the tropylium (B1234903) ion (m/z 91) and ions corresponding to the cleavage of the C-C bond alpha to the nitrogen atom. swgdrug.org The mass spectrum of 4-MA-NBOMe shows a prominent molecular ion peak and a base peak corresponding to a stable fragment, which aids in its identification. swgdrug.org
Table 2: Key Mass Spectrometry Data for a 4-substituted N-(2-methoxybenzyl)phenethylamine Analog (4-MA-NBOMe) swgdrug.org
| m/z | Relative Intensity | Proposed Fragment |
| 283 | Low | [M]⁺ |
| 121 | High | [C₈H₉O]⁺ (methoxybenzyl fragment) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
| 132 | Moderate | [C₉H₁₀N]⁺ |
| 148 | Moderate | [C₉H₁₀NO]⁺ |
Note: Data is for 4-MA-NBOMe, a close structural analog of 4-MMA-NBOMe.
Chromatographic techniques are essential for assessing the purity of the synthesized 4-MMA-NBOMe hydrochloride and for separating it from any unreacted starting materials or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like those in the NBOMe class. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum confirms its identity. For 4-MA-NBOMe, a specific retention time of 12.23 minutes has been reported under defined GC conditions. swgdrug.org
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is another widely used technique for the analysis of NBOMe compounds. nih.govresearchgate.net HPLC is particularly useful for non-volatile or thermally labile compounds and can be employed for both qualitative and quantitative analysis. The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.
The purity of the final product can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives an estimation of the purity of the compound. For reference standards, a purity of ≥98% is generally required. caymanchem.com
Pharmacological Research on 4 Mma Nbome Hydrochloride : Receptor Interactions and Molecular Mechanisms
In Vitro Receptor Binding Profiles and Affinities
The in vitro receptor binding profile of a compound describes its affinity for various molecular targets. For the NBOMe class, research has primarily focused on serotonergic, adrenergic, and dopaminergic receptor systems to understand their pharmacological effects.
NBOMe compounds are characterized by their exceptionally high affinity for the serotonin (B10506) 5-HT2A receptor. researchgate.netfrontiersin.org This interaction is believed to mediate their primary pharmacological effects. researchgate.net The N-2-methoxybenzyl substitution is a key structural feature that significantly enhances binding affinity at 5-HT2A and 5-HT2C receptors compared to their 2C parent compounds. nih.govnih.gov Conversely, this same substitution tends to reduce binding affinity for the 5-HT1A receptor. nih.govnih.gov
Studies on various NBOMe analogues demonstrate subnanomolar to low nanomolar Ki values at the 5-HT2A receptor, indicating very potent binding. nih.govwikipedia.org For instance, 25I-NBOMe has a reported Ki of 0.044 nM for the human 5-HT2A receptor. wikipedia.org Affinity for the 5-HT2C receptor is also high, though typically slightly lower than for 5-HT2A. nih.govwikipedia.org While specific binding data for 4-MMA-NBOMe is not extensively documented in peer-reviewed literature, the general profile of the NBOMe class suggests it would have a high affinity for 5-HT2 receptors.
Interactive Table 1: In Vitro Serotonergic Receptor Binding Affinities (Ki, nM) of Representative NBOMe Analogues
| Compound | 5-HT2A | 5-HT2C | 5-HT1A |
| 25I-NBOMe | 0.044 - 0.6 wikipedia.orgd-nb.info | 1.03 - 4.6 wikipedia.orgd-nb.info | ~1800 d-nb.info |
| 25B-NBOMe | 0.13 biorxiv.org | 0.77 nih.gov | 121 nih.gov |
| 25C-NBOMe | 0.35 nih.gov | 1.0 nih.gov | 131 nih.gov |
| 25N-NBOMe | 0.144 wikipedia.org | 1.06 wikipedia.org | >10,000 nih.gov |
| 25D-NBOMe | 0.49 nih.gov | 0.44 nih.gov | 2310 nih.gov |
Lower Ki values indicate higher binding affinity.
In addition to their serotonergic activity, many NBOMe compounds display significant affinity for adrenergic receptors, particularly the α1 subtype. nih.gov This interaction is thought to contribute to the stimulant-like properties observed with this class of compounds. nih.govwikipedia.org Research on a range of NBOMe derivatives shows binding affinities (Ki) for α1 receptors in the range of 0.3 to 0.9 μM. nih.govscience.gov For example, 25I-NBOMe demonstrates affinity for α1A receptors with a Ki value of 370 nM. d-nb.info This interaction with the adrenergic system distinguishes them from some classical hallucinogens like LSD, which have a different adrenergic receptor profile. nih.gov
The interaction of NBOMe compounds with dopaminergic receptors is generally weak. nih.gov Studies show that most NBOMe analogues have low affinity for D1, D2, and D3 dopamine (B1211576) receptors, with Ki values typically greater than 1 μM. nih.govd-nb.infomdpi.com This low affinity for dopamine receptors is a distinguishing feature when compared to other classes of psychoactive substances and suggests that direct dopaminergic agonism is not a primary mechanism of action for this family of compounds. nih.govmdpi.com
Agonist Activity and Potency at Key Receptors (In Vitro Studies)
NBOMe compounds act as potent, high-efficacy agonists at the 5-HT2A receptor. researchgate.netfrontiersin.org Functional assays, such as those measuring inositol (B14025) phosphate (B84403) accumulation or calcium mobilization, confirm this activity. The potency (EC50) of these compounds at the 5-HT2A receptor is often in the subnanomolar to low nanomolar range, making them some of the most potent agonists known for this receptor. nih.govnih.gov For instance, 25N-NBOMe has an EC50 value of 0.51 nM at the 5-HT2A receptor. wikipedia.org Most NBOMes act as full agonists at both 5-HT2A and 5-HT2C receptors. nih.gov While specific functional data for 4-MMA-NBOMe is scarce, its structural classification suggests it would likely exhibit agonist activity at 5-HT2A receptors.
Interactive Table 2: In Vitro Agonist Potency (EC50, nM) of Representative NBOMe Analogues
| Compound | 5-HT2A Receptor | 5-HT2C Receptor |
| 25I-NBOMe | 0.76 wikipedia.org | 2.38 wikipedia.org |
| 25B-NBOMe | 0.2 biorxiv.org | - |
| 25N-NBOMe | 0.51 nih.govwikipedia.org | 1.32 wikipedia.org |
| 25D-NBOMe | 0.51 nih.gov | 1.5 nih.gov |
| 25E-NBOMe | 0.64 nih.gov | 1.1 nih.gov |
Lower EC50 values indicate higher potency.
Monoamine Transporter Interactions (Dopamine, Norepinephrine (B1679862), Serotonin Transporters)
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synapse. nih.govwikipedia.org Research indicates that most NBOMe compounds interact only weakly with these transporters. nih.govnih.gov Studies on analogues such as 25D-NBOMe and 25N-NBOMe have found Ki values for DAT, NET, and SERT to be in the low to mid-micromolar range, suggesting that potent monoamine transporter inhibition is not a significant component of their pharmacological profile. nih.govmdpi.com This low affinity distinguishes them from other classes of stimulants that derive their effects primarily from transporter inhibition. pharmacologyeducation.org
Structure-Activity Relationship (SAR) Studies of 4-MMA-NBOMe and Related Analogues
The pharmacology of the NBOMe class is heavily defined by its structure-activity relationships (SAR). The foundational SAR observation is that the addition of an N-(2-methoxybenzyl) group to a phenethylamine (B48288) core structure dramatically increases 5-HT2A receptor affinity and potency. researchgate.netscience.gov
A critical structural feature of 4-MMA-NBOMe is the presence of an alpha-methyl (α-methyl) group on the ethylamine (B1201723) side chain, which classifies it as an amphetamine derivative. caymanchem.com SAR studies within the NBOMe class have indicated that the inclusion of this α-methyl group generally reduces both binding affinity and functional efficacy at the 5-HT2A receptor compared to the corresponding non-methylated phenethylamine analogue. researchgate.net This suggests that while 4-MMA-NBOMe is part of the potent NBOMe family, its α-methyl group likely attenuates its interaction with the 5-HT2A receptor relative to compounds like 25I-NBOMe or 25C-NBOMe.
Furthermore, substitutions on the phenyl ring of the phenethylamine core also play a crucial role. Lipophilic substituents at the 4-position, such as the iodo in 25I-NBOMe or bromo in 25B-NBOMe, are generally associated with very high 5-HT2A affinity. researchgate.net 4-MMA-NBOMe features a 4-methyl group on this ring. While this substitution is found in the potent parent compound 4-methylmethamphetamine, its effect within the NBOMe scaffold, combined with the α-methyl group, contributes to a unique pharmacological profile that cannot be fully extrapolated without direct experimental data.
Influence of N-(2-methoxybenzyl) Substituent on Receptor Affinity
The addition of an N-(2-methoxybenzyl) group, commonly referred to as an "NBOMe" moiety, to the basic phenethylamine structure is a critical chemical modification that profoundly enhances the compound's affinity and potency, particularly at serotonin receptors. Research has consistently shown that this substituent dramatically increases binding affinity for the 5-HT₂A receptor, a key target for hallucinogenic compounds. nih.goveuropeanreview.org
The N-benzylphenethylamine class of compounds, to which 4-MMA-NBOMe belongs, demonstrates subnanomolar affinity for the 5-HT₂A receptor. nih.gov This increase in affinity is not limited to a single receptor; a comprehensive study comparing a range of 2,5-dimethoxy-phenethylamine analogs (2C drugs) with their N-2-methoxybenzyl (NBOMe) counterparts revealed significant changes across multiple receptor systems. The NBOMe substitution was found to increase binding affinity at serotonergic 5-HT₂A and 5-HT₂C receptors, adrenergic α₁, dopaminergic D₁₋₃, and histaminergic H₁ receptors. Conversely, the substitution led to reduced binding affinity for 5-HT₁A receptors and the trace amine-associated receptor 1 (TAAR1). nih.gov
This modification transforms phenethylamines that may have only modest receptor affinity into highly potent agonists. nih.gov For instance, the affinity of 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) for the 5-HT₂A receptor, which is already in the subnanomolar range, increases seven-fold with the addition of the N-(2'-methoxybenzyl) group. researchgate.net The resulting NBOMe compounds are characterized as very potent 5-HT₂A receptor agonists with high selectivity for 5-HT₂A over 5-HT₁A receptors. nih.gov Studies suggest that the ortho-methoxy group on the N-benzyl moiety may be in an optimal position for enhancing the activation of the 5-HT₂A receptor. nih.gov
The table below, compiled from data presented by Rickli et al. (2015), illustrates the change in binding affinities (Kᵢ, nM) for various receptors when a 2C-X compound is modified with an N-(2-methoxybenzyl) substituent. nih.gov A lower Kᵢ value indicates a higher binding affinity.
| Receptor | 2C-C | 25C-NBOMe | 2C-I | 25I-NBOMe |
| 5-HT₂A | 35 ± 5 | 0.43 ± 0.05 | 12 ± 1 | 0.16 ± 0.01 |
| 5-HT₂C | 3.5 ± 0.4 | 0.82 ± 0.04 | 5.3 ± 0.5 | 0.44 ± 0.03 |
| 5-HT₁A | 1,400 ± 200 | >10,000 | 1,600 ± 200 | >10,000 |
| α₁A | 1,400 ± 100 | 280 ± 20 | 1,200 ± 100 | 330 ± 10 |
| D₁ | >10,000 | 1,000 ± 100 | >10,000 | 1,000 ± 100 |
| H₁ | 1,500 ± 200 | 45 ± 4 | 2,700 ± 300 | 53 ± 4 |
| SERT | 4,200 ± 200 | 2,900 ± 200 | 2,500 ± 200 | 1,600 ± 100 |
Impact of Aromatic Ring Substitutions on Pharmacological Activity
The pharmacological profile of NBOMe compounds is not solely determined by the N-(2-methoxybenzyl) group; substitutions on the phenethylamine aromatic ring also play a crucial role. 4-MMA-NBOMe is structurally derived from 4-methylmethamphetamine (4-MMA), featuring a methyl group at the 4-position of the phenyl ring. wikipedia.orgglpbio.com The underlying 4-MMA structure is known to act as a potent releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org
In the broader class of N-benzylphenethylamines, the substitution pattern on the phenyl ring significantly modulates receptor activity. It is generally understood that a 2,5-dimethoxy substitution pattern on the phenethylamine ring is favorable for potent 5-HT₂A receptor activity. youtube.comacs.org However, the nature of the substituent at the 4-position allows for a wide range of pharmacological profiles. Research on a series of NBOMe compounds with different substituents at this position (such as methyl, ethyl, iodo, and nitro) demonstrates that these modifications lead to compounds with very high affinity and full efficacy at 5-HT₂A and 5-HT₂C receptors. nih.gov
For example, compounds like 25D-NBOMe (4-methyl), 25E-NBOMe (4-ethyl), and 25N-NBOMe (4-nitro) exhibit subnanomolar to low nanomolar potencies at the 5-HT₂A receptor, comparable to that of lysergic acid diethylamide (LSD). nih.gov In contrast, the absence of a substituent at the 4-position, as in 25H-NBOMe, results in a compound with a lower potency, similar to that of serotonin itself. nih.gov This highlights the significant impact of the 4-position substituent on pharmacological activity. While a lipophilic substituent in the 4-position is often seen in potent 2C-X compounds, its absence in the NBOMe series is not necessarily detrimental to 5-HT₂A receptor affinity, though it does affect potency. nih.gov
The table below presents functional data for several NBOMe compounds with different 4-position substitutions, showing their potency (EC₅₀) and efficacy (Eₘₐₓ) at the human 5-HT₂A receptor. nih.gov
| Compound | 4-Position Substituent | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (% of 5-HT) |
| 25D-NBOMe | Methyl | 1.12 | 102 |
| 25E-NBOMe | Ethyl | 1.25 | 100 |
| 25I-NBOMe | Iodo | 0.44 | 100 |
| 25N-NBOMe | Nitro | 2.04 | 100 |
| 25H-NBOMe | Hydrogen | 37.1 | 99 |
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| 4-MMA-NBOMe | N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine |
| 4-MMA | 4-Methylmethamphetamine |
| 2C-C | 2,5-Dimethoxy-4-chlorophenethylamine |
| 2C-I | 2,5-Dimethoxy-4-iodophenethylamine |
| 25C-NBOMe | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25D-NBOMe | 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25E-NBOMe | 2-(4-Ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25H-NBOMe | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25I-NBOMe | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |
| 25N-NBOMe | 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine |
| 5-HT | Serotonin |
| LSD | Lysergic acid diethylamide |
Metabolic Pathway Elucidation of 4 Mma Nbome Hydrochloride Through in Vitro Models
Identification of Phase I Biotransformation Pathways
Phase I metabolism of 4-MMA-NBOMe involves a series of chemical modifications that introduce or expose functional groups, typically making the compound more water-soluble and preparing it for subsequent metabolic stages. In vitro studies utilizing human liver microsomes have been instrumental in identifying the primary Phase I biotransformation pathways. While specific data on the metabolites of 4-MMA-NBOMe remains detailed in specialized doctoral research, the metabolic patterns of closely related NBOMe compounds provide a strong indication of the expected reactions. Studies on various NBOMe derivatives consistently show that the main biotransformation steps include oxidative demethylation, hydroxylation, and N-dealkylation. Furthermore, research has identified 19 distinct Phase I metabolites of 4-MMA-NBOMe, indicating a complex and varied metabolic breakdown.
Oxidative Demethylation (O-demethylation)
A prominent metabolic pathway for many NBOMe compounds is the removal of methyl groups from the methoxy (B1213986) substituents on the aromatic rings, a process known as O-demethylation. This reaction is a common detoxification pathway for xenobiotics. For other NBOMe compounds, O-demethylation has been observed to be a dominant biotransformation, leading to the formation of demethylated and di-demethylated metabolites. It is highly probable that 4-MMA-NBOMe undergoes similar O-demethylation at its methoxy group.
Hydroxylation Reactions
Hydroxylation, the addition of a hydroxyl (-OH) group to the molecule, is another key Phase I reaction. This process increases the polarity of the compound, facilitating its excretion. For other NBOMe compounds, hydroxylation has been observed to occur on the N-benzyl ring. Given the structural similarities, it is anticipated that 4-MMA-NBOMe is also a substrate for hydroxylation at various positions on its aromatic rings.
N-Dealkylation
N-dealkylation involves the removal of an alkyl group from the nitrogen atom of the amine. This is a significant metabolic route for many compounds containing N-alkyl moieties. In the case of other NBOMe compounds, N-dealkylation of the N-methoxybenzyl group has been reported. This pathway would lead to the formation of the corresponding primary amine metabolite of 4-MMA-NBOMe.
Oxidative Deamination
Oxidative deamination is a metabolic process that involves the removal of an amine group. This pathway is a common route for the metabolism of phenethylamines. Studies on other NBOMe compounds have identified oxidative deamination as one of the main biotransformation steps. Therefore, it is plausible that 4-MMA-NBOMe also undergoes this metabolic reaction.
Identification of Phase II Metabolites
Following Phase I biotransformation, the modified metabolites of 4-MMA-NBOMe can undergo Phase II conjugation reactions. In this phase, endogenous molecules such as glucuronic acid or sulfate are attached to the Phase I metabolites, further increasing their water solubility and facilitating their elimination from the body. Research has indicated the existence of 14 Phase II metabolites for 4-MMA-NBOMe. For other NBOMe compounds, extensive conjugation of Phase I metabolites with glucuronic acid and sulfate has been observed.
Role of Cytochrome P450 (CYP) Enzymes in 4-MMA-NBOMe Metabolism (In Vitro Studies)
In vitro studies using human cytochrome P450 (CYP) enzymes have been crucial in identifying the specific enzymes responsible for the metabolism of 4-MMA-NBOMe. These studies have revealed that several CYP isoforms are involved in its biotransformation, with CYP2C19 playing a primary role.
Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the metabolism of 4-MMA-NBOMe by various CYP isoforms. These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction. The main contributor to the hepatic net clearance of 4-MMA-NBOMe has been identified as CYP2C19, accounting for 64% of its metabolism nih.gov. Other CYP enzymes, including CYP1A2, CYP2B6, CYP2D6, and CYP3A4, are also involved in its metabolism to a lesser extent nih.gov.
The significant role of CYP2C19 and CYP2D6, both of which are polymorphically expressed in the population, suggests that there could be inter-individual variations in the metabolism and excretion of 4-MMA-NBOMe nih.gov.
Interactive Data Table: Kinetic Parameters of 4-MMA-NBOMe Metabolism by CYP Isoforms
| CYP Isoform | Km (µM) nih.gov | Vmax (pmol/min/pmol CYP) nih.gov |
| CYP1A2 | 0.82 | 1.8 |
| CYP2B6 | 1.9 | 1.6 |
| CYP2C19 | 0.030 | 2.1 |
| CYP2D6 | 0.010 | 1.1 |
| CYP3A4 | 0.28 | 2.5 |
Specific CYP Isoenzyme Involvement (e.g., CYP3A4, CYP2D6)
The metabolism of 4-MMA-NBOMe is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of a wide range of xenobiotics. nih.govnih.govmdpi.com Studies have identified the involvement of several CYP isoenzymes in the biotransformation of 4-MMA-NBOMe and other related NBOMe compounds. nih.govmdpi.com
Research has shown that multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4, are involved in the metabolism of various NBOMe compounds. nih.gov For 4-MMA-NBOMe specifically, kinetic studies have demonstrated that it is a substrate for both CYP2C19 and CYP2D6. nih.gov Notably, these isoenzymes exhibit very low Km values in the nanomolar range for NBOMes, indicating a high affinity of the enzymes for these substrates. nih.gov
The involvement of multiple CYP isoenzymes in the metabolism of 4-MMA-NBOMe suggests a complex metabolic pathway and a potential for drug-drug interactions with other substances that are substrates, inhibitors, or inducers of these enzymes. nih.gov
Table 1: Cytochrome P450 Isoenzymes Involved in the Metabolism of 4-MMA-NBOMe
| CYP Isoenzyme | Role in Metabolism | Kinetic Parameter (Km) | Contribution to Hepatic Net Clearance |
|---|---|---|---|
| CYP2C19 | Major contributor | Not explicitly stated for 4-MMA-NBOMe, but generally low for NBOMes | 64% |
| CYP2D6 | Involved in metabolism | 0.010 μM | Less significant than CYP2C19 |
| CYP1A2 | Involved in the metabolism of other NBOMes | Not specified for 4-MMA-NBOMe | Not specified for 4-MMA-NBOMe |
| CYP2B6 | Involved in the metabolism of other NBOMes | Not specified for 4-MMA-NBOMe | Not specified for 4-MMA-NBOMe |
| CYP3A4 | Involved in the metabolism of other NBOMes | Not specified for 4-MMA-NBOMe | Not specified for 4-MMA-NBOMe |
Experimental Methodologies for In Vitro Metabolism Studies (e.g., Human Liver Microsomes, Pooled Human Hepatocytes)
The elucidation of the metabolic pathways of 4-MMA-NBOMe and other NBOMe compounds has been achieved through various in vitro experimental models. These models aim to replicate the metabolic environment of the human liver, where the majority of drug metabolism occurs.
Human Liver Microsomes (HLMs) are a subcellular fraction of the liver that is rich in CYP enzymes and is a widely used in vitro tool for metabolism studies. nih.govnottingham.edu.mynih.gov The use of pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme expression and activity. nih.govnottingham.edu.my In these studies, the compound of interest is incubated with HLMs in the presence of necessary cofactors, such as NADPH, to initiate the metabolic reactions. nih.gov The resulting mixture is then analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. nih.govnottingham.edu.my This approach has been successfully employed to determine the metabolic profiles of several NBOMe compounds, identifying common biotransformations such as O-demethylation, hydroxylation, and N-dealkylation. nih.govnottingham.edu.mynih.gov
Pooled Human Hepatocytes represent a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. nih.gov While not explicitly detailed in the context of 4-MMA-NBOMe in the provided search results, the use of cryopreserved human hepatocytes has been documented for studying the metabolism of other NBOMe compounds like 25C-NBOMe and 25I-NBOMe. researchgate.net This methodology allows for a more comprehensive understanding of the metabolic fate of a compound, including the formation of conjugated metabolites.
The substrate depletion approach is a common kinetic method used in conjunction with these in vitro models. nih.gov This technique involves monitoring the disappearance of the parent drug over time to determine kinetic constants such as Km and Vmax, which provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. nih.gov
Table 2: Comparison of In Vitro Experimental Models for Metabolism Studies
| Experimental Model | Description | Advantages | Disadvantages |
|---|---|---|---|
| Human Liver Microsomes (HLMs) | Subcellular fraction of the liver containing high concentrations of CYP enzymes. | Cost-effective, high-throughput, well-established methodology. | Lacks Phase II enzymes and cellular context. |
| Pooled Human Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and cofactors. | Provides a more physiologically relevant model, capable of studying both Phase I and Phase II metabolism. | More expensive, lower throughput, and can have viability issues. |
Advanced Analytical Methodologies for the Detection and Quantification of 4 Mma Nbome Hydrochloride in Research Matrices
Chromatographic Techniques for Separation and Identification
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 4-MMA-NBOMe, offering high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in its various forms are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. While some NBOMe compounds may require derivatization to improve their chromatographic behavior and prevent thermal degradation, GC-MS remains a valuable tool for the identification of 4-MMA-NBOMe. The electron ionization (EI) mass spectra of NBOMe compounds are often characterized by specific fragmentation patterns that aid in their identification. For instance, the mass spectra of related NBOMe compounds show common fragment ions, which can be indicative for the presence of the NBOMe structure.
A typical GC-MS method for the analysis of amphetamine-type derivatives involves a capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column. The oven temperature program is optimized to ensure adequate separation from other matrix components.
| Parameter | Value |
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS) |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 100-150°C, followed by a ramp of 10-25°C/min to a final temperature of 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
This table presents typical GC-MS parameters that can be adapted for the analysis of 4-MMA-NBOMe based on methods for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS/MS, UHPLC-HRMS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of 4-MMA-NBOMe in biological matrices due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds. Ultra-high-performance liquid chromatography (UHPLC) systems offer improved resolution and faster analysis times compared to conventional HPLC. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further enhances the confidence in compound identification.
In a study detailing the analysis of 28 synthetic hallucinogens in oral fluids, a specific LC-MS/MS method for 4-MMA-NBOMe was described nih.govresearchgate.netresearchgate.net. The method utilized a C18 stationary phase and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol. Detection was achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Nano-liquid chromatography coupled with high-resolution mass spectrometry (nanoLC-HRMS/MS) has been employed to identify metabolites of 4-MMA-NBOMe in urine mdpi.com. This approach offers increased sensitivity and reduced solvent consumption. The primary biotransformation pathways for 4-MMA-NBOMe were found to be oxidation of the tolyl group to the corresponding carboxylic acid and subsequent glucuronidation mdpi.com.
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (MS/MS), Time-of-Flight (TOF), or Orbitrap (HRMS) |
This table outlines typical LC-MS parameters for the analysis of 4-MMA-NBOMe.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| 4-MMA-NBOMe | 284.2 | 121.1, 91.1 |
This table shows the precursor and product ions for 4-MMA-NBOMe used in LC-MS/MS analysis for quantification and confirmation.
Sample Preparation Strategies for Analytical Research
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte of interest prior to chromatographic analysis. The choice of the sample preparation technique depends on the nature of the research matrix (e.g., urine, blood, oral fluid) and the analytical method used.
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid method for the removal of proteins from biological samples such as plasma or serum. It involves the addition of an organic solvent, typically acetonitrile or methanol, to the sample. This causes the proteins to denature and precipitate, after which they can be separated by centrifugation. While simple, this method may result in a less clean extract compared to other techniques and can lead to ion suppression in LC-MS analysis. For NBOMe compounds, protein precipitation with acetonitrile has been noted as a common clean-up method nih.gov.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of acidic, basic, or neutral compounds. For basic compounds like 4-MMA-NBOMe, the sample is typically alkalinized to suppress ionization and enhance its partitioning into the organic solvent. LLE is a versatile technique that can provide a cleaner extract than protein precipitation.
| Parameter | Description |
| Sample pH | Adjusted to basic conditions (e.g., pH 9-11) to deprotonate the amine group. |
| Organic Solvent | A variety of solvents can be used, including ethyl acetate, hexane, or a mixture of solvents. |
| Extraction | The sample is vortexed with the organic solvent, and the layers are separated by centrifugation. |
| Evaporation & Reconstitution | The organic layer is evaporated to dryness and the residue is reconstituted in a solvent compatible with the chromatographic system. |
This table provides a general overview of the liquid-liquid extraction process for basic compounds like 4-MMA-NBOMe.
Solid Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide a very clean extract. It involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. Various types of sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange sorbents. For NBOMe compounds, mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms are often effective.
A miniaturized version of SPE, known as microextraction by packed sorbent (MEPS), has been successfully applied to the extraction of 4-MMA-NBOMe from oral fluid nih.govresearchgate.netresearchgate.net. This technique uses a small amount of sorbent packed into a syringe needle, significantly reducing the sample and solvent volumes required.
| Parameter | Description |
| Sorbent | Reversed-phase (C18), mixed-mode cation exchange. |
| Conditioning | The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). |
| Sample Loading | The pre-treated sample is passed through the sorbent. |
| Washing | The sorbent is washed with a weak solvent to remove interferences. |
| Elution | The analyte is eluted with a small volume of a strong organic solvent, often with an added modifier like ammonia (B1221849) to improve the recovery of basic compounds. |
This table outlines the general steps involved in solid-phase extraction for 4-MMA-NBOMe.
Microextraction by Packed Sorbent (MEPS)
Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE) that integrates the sorbent material directly into a syringe needle or a separate insert. mdpi.comchromservis.eu This technique has gained significant traction in bioanalytical chemistry due to its numerous advantages, including reduced sample and solvent volumes, faster sample processing times, and the potential for full automation. chromservis.eunih.gov For a compound like 4-MMA-NBOMe, which is often present at trace levels in complex biological matrices, MEPS offers a highly efficient sample clean-up and pre-concentration step prior to chromatographic analysis.
The MEPS procedure for the extraction of 4-MMA-NBOMe (hydrochloride) from a research matrix, such as non-biological sample mimics, would typically involve a four-step process:
Conditioning: The packed sorbent in the MEPS syringe is first conditioned to activate the stationary phase and ensure reproducible interactions. This is typically achieved by aspirating and dispensing a sequence of organic solvent (e.g., methanol) followed by deionized water or a specific buffer. mdpi.com
Sample Loading: A small volume of the research matrix containing 4-MMA-NBOMe is drawn into the syringe and passed through the sorbent bed. This can be repeated in several cycles to enhance the retention of the analyte on the sorbent material. mdpi.com The choice of sorbent is critical and would likely be a mixed-mode cation exchange or a reversed-phase (e.g., C8 or C18) sorbent to effectively retain the protonated amine group and the aromatic structure of 4-MMA-NBOMe.
Washing: To remove potential interferences from the matrix, a washing step is performed. A specific solvent or buffer is drawn through the sorbent to elute weakly bound matrix components while the analyte of interest, 4-MMA-NBOMe, remains bound to the stationary phase. mdpi.com
Elution: Finally, the purified and concentrated 4-MMA-NBOMe is eluted from the sorbent using a small volume of an appropriate organic solvent or a solvent mixture with a modified pH. This elution solvent is then directly injected into an analytical instrument, such as a liquid chromatograph coupled with a mass spectrometer (LC-MS), for separation and detection. nih.gov
The efficiency of the MEPS process is influenced by several factors, including the sorbent type, sample pH, the number of extraction cycles, and the composition of the washing and elution solvents. These parameters must be carefully optimized to achieve high recovery and reproducibility for 4-MMA-NBOMe.
Interactive Table: Hypothetical MEPS Parameters for 4-MMA-NBOMe Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Sorbent Type | Mixed-Mode Cation Exchange (e.g., C8/SCX) | Provides dual retention mechanism (hydrophobic and ionic) for the 4-MMA-NBOMe molecule, enhancing selectivity. |
| Sample Volume | 100 µL | A small sample volume is a key advantage of MEPS, conserving valuable research material. mdpi.com |
| Sample pH | Adjusted to ~6.0 | Ensures the amine group of 4-MMA-NBOMe is protonated for strong interaction with the cation exchange sorbent. |
| Conditioning Solvents | Methanol (2 x 100 µL), followed by Water (2 x 100 µL) | Standard procedure to activate the sorbent and remove any contaminants. mdpi.com |
| Washing Solvent | 0.1 M Acetate Buffer (pH 5.0) (1 x 100 µL) | Removes neutral and acidic interferences while retaining the protonated analyte. |
| Elution Solvent | 5% Ammonium Hydroxide in Methanol (1 x 50 µL) | The basic pH neutralizes the amine group, disrupting the ionic interaction and allowing for efficient elution in a small volume of organic solvent. |
| Number of Extraction Cycles | 5-10 | Multiple cycles of aspirating and dispensing the sample through the sorbent can improve the extraction efficiency. mdpi.com |
Challenges in Analytical Detection and Identification of Novel Phenethylamines
The analytical detection and identification of novel phenethylamines, including 4-MMA-NBOMe, are fraught with challenges that necessitate the use of sophisticated analytical techniques and methodologies.
One of the primary challenges is the vast number of structural isomers and analogues that can exist for a single compound. wvu.edu These isomers often exhibit very similar physicochemical properties, making their separation and individual identification difficult with standard chromatographic techniques. For instance, positional isomers of the methoxy (B1213986) and methyl groups on the aromatic rings of 4-MMA-NBOMe would likely have nearly identical mass spectra, requiring high-resolution mass spectrometry and careful chromatographic separation for differentiation. wvu.edu
Furthermore, novel phenethylamines are often encountered at very low concentrations in complex matrices, which can lead to significant matrix effects in mass spectrometry-based detection. medipharmsai.comeijppr.com Co-eluting endogenous or exogenous substances from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The use of effective sample preparation techniques like MEPS is crucial to minimize these matrix effects. medipharmsai.com
The continuous evolution of novel psychoactive substances presents another significant hurdle. nih.gov New derivatives and analogues of existing compounds are constantly being synthesized, making it difficult for analytical laboratories to maintain up-to-date reference standards and validated analytical methods for their detection. cfsre.org This rapid emergence of new compounds necessitates the development of flexible and broad-spectrum screening methods.
Finally, the inherent instability of some novel phenethylamines can pose a challenge for their analysis. Degradation of the analyte can occur during sample collection, storage, and analysis, leading to underestimation of its concentration. Stability studies are therefore a critical component of method validation for these compounds.
Toxicological Research on 4 Mma Nbome Hydrochloride : Mechanistic in Vitro Investigations
In Vitro Cytotoxicity Mechanisms in Cellular Models
There is no available research on the in vitro cytotoxicity of 4-MMA-NBOMe (hydrochloride) in cellular models.
Mitochondrial Dysfunction Assessment
Specific studies assessing mitochondrial membrane depolarization or ATP levels following exposure to 4-MMA-NBOMe (hydrochloride) have not been identified. Research on other NBOMe compounds, such as 2C-I and 25I-NBOMe, has indicated that they can induce mitochondrial dysfunction, characterized by decreased intracellular ATP levels and mitochondrial membrane depolarization nih.gov. For instance, studies on differentiated SH-SY5Y cells exposed to various 2C and NBOMe compounds have demonstrated concentration-dependent cytotoxic effects associated with mitochondrial membrane depolarization and lowered intracellular ATP levels nih.gov.
Intracellular Calcium Homeostasis Perturbations
The effects of 4-MMA-NBOMe (hydrochloride) on intracellular calcium homeostasis are currently uninvestigated. Studies on the related compound 25I-NBOMe have shown an increase in intracellular Ca2+ levels nih.gov. Similarly, research on 2C-T-7 and 25T7-NBOMe has pointed to intracellular calcium imbalance, suggesting a disruption in calcium regulation nih.gov.
Oxidative Stress Induction
There is no data on the induction of oxidative stress, such as the production of reactive oxygen species or alterations in glutathione (B108866) levels, by 4-MMA-NBOMe (hydrochloride). While some related NBOMe compounds have been investigated for their potential to induce oxidative DNA damage, no significant changes in intracellular reactive oxygen/nitrogen species levels were observed for 2C-I and 25I-NBOMe nih.govnih.gov. However, a reduction in intracellular total glutathione content was noted for other substituted phenethylamines nih.gov.
Neurotoxicity Mechanisms in Neuronal Cell Cultures and Organotypic Slices
The neurotoxic mechanisms of 4-MMA-NBOMe (hydrochloride) in neuronal cell cultures or organotypic slices have not been a subject of published research.
Alterations in Neuronal Activity and Synaptic Transmission
No studies were found that examined the impact of 4-MMA-NBOMe (hydrochloride) on neuronal activity and synaptic transmission. For comparison, research on 25B-NBOMe has shown that it can attenuate the neuronal activity of primary cortical cultures nih.gov. Furthermore, acute application of 25I-NBOMe has been found to prevent long-term synaptic potentiation in the medial prefrontal cortex mdpi.com.
Impact on Neuronal Viability and Morphological Changes
The impact of 4-MMA-NBOMe (hydrochloride) on neuronal viability and morphology remains to be determined. Studies on other NBOMe compounds, such as 25H-NBOMe and 25H-NBOH, have demonstrated a reduction in the density of mature neurons in organotypic hippocampal cultures nih.gov. In vivo studies with 25I-NBOMe indicated a decrease in the number of glial cells but not neural cells in the frontal and medial prefrontal cortex nih.gov.
Influence of Metabolic Pathways on In Vitro Toxicity (e.g., Monoamine Oxidase (MAO)-mediated Metabolism, Cytochrome P450 Enzyme Roles)
The in vitro toxicity of NBOMe compounds is significantly influenced by their metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The role of monoamine oxidase (MAO) is less defined for this class of compounds.
Monoamine Oxidase (MAO)-mediated Metabolism
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of endogenous and exogenous monoamines, including simple phenethylamines. The metabolic action of MAO involves oxidative deamination, which can significantly alter the biological activity and toxicity of its substrates. For many amphetamine derivatives, which share a phenethylamine (B48288) core with 4-MMA-NBOMe, MAO can play a role in their metabolism. However, structural modifications, particularly on the amine group, can profoundly impact a compound's affinity for and susceptibility to MAO-mediated metabolism.
In the case of 4-MMA-NBOMe, the presence of a bulky N-(2-methoxybenzyl) substituent is a significant steric hindrance. This large group at the nitrogen atom, which is the site of MAO activity, likely prevents the compound from effectively binding to the active site of either MAO-A or MAO-B. While simpler phenethylamines are substrates for MAO, many substituted amphetamine derivatives are not only poor substrates but can also act as inhibitors of MAO. nih.gov There is currently a lack of direct in vitro evidence demonstrating that 4-MMA-NBOMe or other NBOMe compounds are metabolized by MAO. Therefore, it is hypothesized that MAO-mediated metabolism is not a significant pathway for the biotransformation of 4-MMA-NBOMe, and its direct contribution to the in vitro toxicity profile is likely minimal.
Cytochrome P450 Enzyme Roles
In contrast to the limited role of MAO, cytochrome P450 (CYP) enzymes are the primary drivers of phase I metabolism for NBOMe compounds. In vitro studies utilizing human liver microsomes (HLMs) have consistently demonstrated that NBOMe analogues undergo extensive metabolism by various CYP isoforms. oup.comnih.gov The primary metabolic pathways identified for NBOMe compounds, which are likely applicable to 4-MMA-NBOMe, include O-demethylation, hydroxylation, and N-dealkylation. oup.comnih.gov
The specific CYP enzymes involved can influence the rate of metabolism and the profile of metabolites formed, which in turn affects the observed in vitro toxicity. Inhibition of CYP enzymes in in vitro systems has been shown to alter the cytotoxicity of some NBOMe compounds, suggesting that metabolism plays a critical role in either detoxification or bioactivation. researchgate.net For instance, if the parent compound is more toxic than its metabolites, CYP metabolism would be considered a detoxification pathway. Conversely, if the metabolites are more toxic, it would be a bioactivation pathway.
Below are data tables compiled from research on NBOMe analogues, illustrating the common metabolic transformations and the impact of CYP metabolism on in vitro cytotoxicity.
Table 1: Common Phase I Metabolic Biotransformations of NBOMe Analogues Identified in Human Liver Microsomes (HLMs)
| Metabolic Pathway | Description | Resulting Metabolite Structure | Reference |
| O-demethylation | Removal of a methyl group from one of the methoxy (B1213986) substituents on the phenethylamine or N-benzyl ring. | A hydroxyl group replaces the methoxy group. | oup.comnih.govacs.org |
| Hydroxylation | Addition of a hydroxyl group to the aromatic rings (either the phenethylamine or N-benzyl portion). | Introduction of a polar hydroxyl group. | oup.comnih.gov |
| N-dealkylation | Cleavage of the N-benzyl group from the nitrogen atom. | Results in the formation of the corresponding 2C-phenethylamine analogue. | nih.gov |
| Oxidative Deamination | Removal of the amine group, often following N-dealkylation. | Formation of an aldehyde or carboxylic acid. | nih.gov |
Table 2: Illustrative Example of the Influence of CYP450 Inhibition on the In Vitro Cytotoxicity of an NBOMe Analogue in SH-SY5Y Cells
| Compound | Condition | EC50 (µM) | Implication | Reference |
| NBOMe Analogue | Control (No CYP inhibitor) | 50 | Baseline cytotoxicity | researchgate.net |
| + ABT (non-selective CYP inhibitor) | 30 | Increased cytotoxicity, suggesting CYP-mediated detoxification. | researchgate.net | |
| + Ketoconazole (CYP3A4 inhibitor) | 40 | Moderately increased cytotoxicity, implicating CYP3A4 in detoxification. | researchgate.net | |
| + Quinidine (CYP2D6 inhibitor) | 45 | Slightly increased cytotoxicity, suggesting a minor role for CYP2D6 in detoxification. | researchgate.net |
Note: The data in this table are illustrative and based on findings for NBOMe analogues, not 4-MMA-NBOMe specifically. The EC50 values are hypothetical representations to demonstrate the concept.
Future Directions and Research Gaps in 4 Mma Nbome Hydrochloride Studies
Development of Predictive Models for Novel N-Benzylphenethylamine Analogues
A significant hurdle in assessing the risks and pharmacological profiles of new psychoactive substances (NPS) like 4-MMA-NBOMe is the sheer volume and rapid emergence of new analogues. novelpsychoactivesubstances.orgthermofisher.com Predictive computational models offer a promising avenue to address this challenge. The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a key research direction. mdpi.comkpfu.ru QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov For N-benzylphenethylamine analogues, these models could predict key parameters such as receptor binding affinity, functional activity, and potential toxicity based on molecular descriptors. mdpi.comnih.gov
A "global" QSAR model, which incorporates a wide diversity of chemical structures, would be particularly valuable for the N-benzylphenethylamine class. nih.gov Such models can identify crucial pharmacophoric features—the essential structural characteristics responsible for a compound's biological activity. By analyzing a large dataset of diverse compounds, these models can uncover both known and novel structural traits that correlate with effects like anti-thrombotic activity, which could be adapted to predict psychoactivity or toxicity. mdpi.com
Table 1: Key Components for Developing Predictive QSAR Models for N-Benzylphenethylamine Analogues
| Component | Description | Relevance to 4-MMA-NBOMe |
|---|---|---|
| Dataset Selection | Curation of a diverse set of N-benzylphenethylamine compounds with known biological data (e.g., receptor affinity, cytotoxicity). | As data on 4-MMA-NBOMe becomes available, it can be integrated to refine and validate the models. |
| Descriptor Calculation | Generation of molecular descriptors (e.g., electronic, steric, topological) that characterize the chemical structure. | Specific descriptors for the amphetamine-phenethylamine hybrid structure of 4-MMA-NBOMe would be calculated. |
| Model Development | Application of statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate descriptors with activity. researchgate.netmdpi.comyoutube.com | The model would predict the currently unknown pharmacological and toxicological profile of 4-MMA-NBOMe. |
| Validation | Rigorous internal and external validation to ensure the model's accuracy, robustness, and predictive power. mdpi.com | Essential for establishing confidence in the model's predictions for untested compounds like 4-MMA-NBOMe. |
Future research should focus on building and validating these models. This involves synthesizing and testing a broader range of N-benzylphenethylamine analogues to generate the necessary training and validation data. Reinforcement learning models, which focus on how drug use alters learning and decision-making processes, could also be adapted to predict the abuse potential of substances like 4-MMA-NBOMe. nih.goved.ac.uk By creating these in silico tools, researchers can prioritize which novel compounds warrant more intensive in vitro and in vivo investigation.
Standardization of In Vitro Research Methodologies for Comparative Studies
The ability to compare toxicological and pharmacological data across different studies is crucial for building a comprehensive understanding of the N-benzylphenethylamine class. However, a significant research gap exists due to the lack of standardized in vitro methodologies. nih.govnih.gov The inconsistency in current research practices hinders the direct comparison of results and the transition of findings to clinical or regulatory relevance. nih.gov
A major challenge is the variability in experimental setups, including the choice of cell lines, exposure conditions, and toxicological endpoints. nih.gov For instance, studies on related NBOMe compounds have used various cell lines, such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma), to assess neurotoxicity and hepatotoxicity, respectively. mdpi.comresearchgate.net While informative, differences in these models make direct comparisons of potency and toxicity between compounds studied in different laboratories difficult.
Key areas requiring standardization include:
Cell Models: Establishing consensus on the most relevant cell lines (e.g., primary neurons, hepatocytes, cardiomyocytes) and culture conditions (e.g., 2D vs. 3D cultures, co-culture systems) to mimic human physiology more accurately. oup.comtandfonline.com
Assay Protocols: Standardizing protocols for assessing cytotoxicity (e.g., MTT, LDH assays), receptor binding and functional activity, and specific mechanisms of toxicity like oxidative stress and mitochondrial dysfunction. mdpi.com
Data Reporting: Implementing uniform standards for data reporting, including dose-response curve fitting and the calculation of parameters like EC50 values, to ensure that data is comparable across studies. mdpi.com
Metabolic Simulation: Utilizing standardized in vitro metabolic systems, such as pooled human liver microsomes (pHLM), to produce consistent data on metabolic pathways. nih.gov
The lack of standardized protocols is a recognized issue in the broader field of nanoparticle toxicology, where variables like protein corona formation in culture media can significantly alter experimental outcomes. nih.gov Similar challenges apply to the study of lipophilic compounds like NBOMes. mdpi.com Establishing best practices, similar to the CONSORT guidelines for clinical trials, would significantly enhance the quality and comparability of in vitro data for 4-MMA-NBOMe and its analogues. nih.gov
Cross-Comparative Studies with Related Amphetamine/Phenethylamine (B48288) Derivatives Regarding Pharmacological and Toxicological Mechanisms
The hybrid amphetamine/phenethylamine structure of 4-MMA-NBOMe necessitates direct, cross-comparative studies to understand how its unique structure influences its pharmacological and toxicological profile. Currently, a significant research gap is the lack of studies directly comparing 4-MMA-NBOMe to its parent compounds and other structurally related derivatives.
Research on other NBOMe compounds has shown that the addition of the N-benzyl group dramatically increases potency at the serotonin (B10506) 5-HT2A receptor compared to their 2C counterparts. nih.govnih.gov For example, 25C-NBOMe and 25I-NBOMe are significantly more potent in inducing hallucinogen-like behaviors in rodents than 2C-C and 2C-I. researchgate.net However, NBOMes can also exhibit complex pharmacology, including activity at other serotonin, dopamine (B1211576), and adrenergic receptors. tandfonline.comnih.gov
Future research should focus on systematic comparative studies. These studies would ideally involve a panel of compounds including:
4-MMA-NBOMe
4-Methylmethamphetamine (the amphetamine core)
The corresponding N-benzylphenethylamine without the alpha- and N-methyl groups
Other NBOMe derivatives (e.g., 25I-NBOMe, 25C-NBOMe) nih.gov
Classic phenethylamines (e.g., 2C-B) mdpi.com
| Toxicology | Cytotoxicity in relevant cell lines (neuronal, hepatic, cardiac). mdpi.com Assessment of mitochondrial dysfunction and oxidative stress. | To compare the relative toxicity of 4-MMA-NBOMe to its analogues and identify key mechanisms of cell death. nih.gov |
Elucidation of Broader Biological Impacts via Systems Biology Approaches in Controlled In Vitro Systems
To move beyond single-endpoint assays and understand the full spectrum of cellular perturbations caused by 4-MMA-NBOMe, a significant research opportunity lies in the application of systems biology. Systems toxicology integrates high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to provide a holistic view of a toxicant's impact on biological networks. nih.govresearchgate.net This approach is essential for identifying novel mechanisms of toxicity and potential biomarkers of exposure or effect. researchgate.net
For a compound with an unknown toxicological profile like 4-MMA-NBOMe, systems biology offers a powerful, unbiased method to generate hypotheses about its mechanism of action. nih.gov In vitro systems, such as cultured human cells, can be exposed to the compound, followed by comprehensive molecular profiling.
Potential applications of omics technologies include:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in response to 4-MMA-NBOMe exposure. This can reveal perturbed cellular pathways, such as those related to stress responses, apoptosis, or neuroinflammation.
Proteomics: Quantifying changes in the cellular proteome to identify proteins and signaling pathways directly affected by the compound.
Metabolomics: Profiling changes in small-molecule metabolites to understand the compound's impact on cellular metabolism and energy production. nih.gov
Integrated Multi-Omics: Combining data from multiple omics layers to construct comprehensive models of the cellular response. researchgate.net This integrated approach provides a more robust understanding of the compound's effects than any single omics technology alone. nih.gov
Table 3: Framework for a Systems Toxicology Study of 4-MMA-NBOMe
| Step | Methodology | Expected Outcome |
|---|---|---|
| 1. In Vitro Exposure | Treat relevant human cell lines (e.g., neurons, hepatocytes) with a range of 4-MMA-NBOMe concentrations. | Determine cytotoxic thresholds and select appropriate doses for omics analysis. |
| 2. Multi-Omics Data Acquisition | Perform transcriptomic, proteomic, and metabolomic analysis on cell lysates and culture media. | Generate large-scale datasets detailing the molecular changes induced by the compound. |
| 3. Bioinformatic Analysis | Use pathway analysis and network biology tools to interpret the multi-omics data. nih.gov | Identify key biological pathways and molecular networks perturbed by 4-MMA-NBOMe. |
| 4. Hypothesis Generation & Validation | Formulate hypotheses about the mechanisms of toxicity and validate them using targeted functional assays. | Elucidate novel toxicological mechanisms and identify potential biomarkers. |
By applying these advanced methodologies, researchers can move from a descriptive to a predictive understanding of the toxicology of 4-MMA-NBOMe and other novel N-benzylphenethylamine derivatives, ultimately providing a stronger scientific basis for risk assessment and public health responses.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 4-MMA-NBOMe (hydrochloride) in research settings?
- Methodology : Use Fourier-transform infrared spectroscopy (FTIR-ATR) with a scan range of 4000–400 cm⁻¹ and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV. GC-MS parameters include an injector temperature of 280°C and a transfer line temperature of 235°C. For structural validation, employ high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF) to confirm the empirical formula .
- Key Parameters :
- FTIR-ATR: Resolution of 4 cm⁻¹.
- GC-MS: Scan range m/z 50–550 amu.
Q. What are the stability and storage guidelines for 4-MMA-NBOMe (hydrochloride) to ensure sample integrity?
- Methodology : Store the compound at -20°C in tightly sealed, light-resistant containers. Stability studies indicate a shelf life of ≥5 years under these conditions. Avoid exposure to moisture and extreme temperatures during handling .
- Validation : Regularly verify purity using HPLC-UV (λmax: 218 and 273 nm) and cross-check with certificates of analysis (COA) provided by suppliers .
Q. How can researchers validate the purity of 4-MMA-NBOMe (hydrochloride) batches?
- Methodology :
Perform nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.
Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (m/z).
Cross-reference UV-Vis spectra (λmax: 218 and 273 nm) with published data .
Advanced Research Questions
Q. How can structural analogs of 4-MMA-NBOMe (hydrochloride) inform structure-activity relationship (SAR) studies?
- Methodology : Compare 4-MMA-NBOMe with analogs like 25E-NBOH (hydrochloride) and 4-EA-NBOMe. Focus on substituent effects (e.g., methoxy vs. methyl groups) on receptor binding. Synthesize derivatives via N-benzylation of phenethylamine precursors and assay serotonin receptor (5-HT2A/2C) agonism using in vitro models .
- Data Analysis : Quantify EC50 values and correlate with substituent electronic/hydrophobic properties.
Q. What in vitro models are appropriate for preliminary toxicological assessment of 4-MMA-NBOMe (hydrochloride)?
- Methodology :
- Use human squamous cell carcinoma lines (e.g., Ca9-22, HSC-2) for cytotoxicity screening via MTT assays.
- Compare results with non-malignant cells (e.g., HGF fibroblasts) to assess selectivity.
- Reference protocols from studies on structurally related compounds like 3,4-DMMA (hydrochloride) .
- Key Metrics : IC50 values, selectivity indices (malignant vs. non-malignant cells).
Q. How can researchers resolve contradictions in reported pharmacological data for 4-MMA-NBOMe (hydrochloride)?
- Methodology :
Replicate experiments under standardized conditions (e.g., pH, temperature, solvent).
Validate analytical methods using certified reference materials (CRMs) from suppliers like Cayman Chemical .
Conduct meta-analyses of published spectra (e.g., MS, IR) to identify batch-specific impurities .
- Case Study : Discrepancies in receptor binding affinity may arise from variations in salt forms (e.g., hydrochloride vs. free base).
Regulatory and Safety Considerations
Q. What regulatory frameworks apply to 4-MMA-NBOMe (hydrochloride) in international research collaborations?
- Guidance :
- In France, 4-MMA-NBOMe is classified as a controlled substance under Bulletin Officiel des Courses de Galop (2024). Researchers must obtain licenses for synthesis, storage, and transport .
- Follow OSHA Hazard Communication Standard (HCS) guidelines for laboratory handling, including PPE (gloves, goggles) and fume hood use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
